dBET6 - 1950634-92-0

dBET6

Catalog Number: EVT-264963
CAS Number: 1950634-92-0
Molecular Formula: C42H45ClN8O7S
Molecular Weight: 841.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

dBET6 is a heterobifunctional small molecule classified as a proteolysis-targeting chimera (PROTAC). [, , , , , , , ] It functions as a potent and selective degrader of bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, by hijacking the cell's ubiquitin-proteasome system. [, , , , , , , , , ] dBET6 is a valuable tool in scientific research for investigating the biological roles of BET proteins and exploring their therapeutic potential in various diseases, including cancer.

Molecular Structure Analysis

The molecular structure of dBET6 has been elucidated through crystallographic studies, specifically in complex with its target protein BRD4 and the E3 ligase complex DDB1-CRBN. [] This structural information is crucial for understanding its binding mode, selectivity, and structure-activity relationships.

Mechanism of Action

dBET6 acts by inducing the formation of a ternary complex between the BET protein BRD4, itself, and the E3 ubiquitin ligase cereblon (CRBN). [, , , , , , ] This proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional BET inhibitors like JQ1, which competitively bind to bromodomains but do not induce degradation. [, , , ] dBET6 demonstrates superior efficacy compared to JQ1 in various experimental models. [, , , , , , ]

Applications
  • Cancer Biology:
    • Investigating the role of BRD4 in tumorigenesis, proliferation, and drug resistance in various cancer models including multiple myeloma [, , , , ], acute myeloid leukemia [], chronic myeloid leukemia [, , ], lung cancer [, , ], prostate cancer [], glioblastoma [], and adenoid cystic carcinoma. []
    • Exploring its potential as a therapeutic agent in combination with other anti-cancer drugs. [, , , , ]
    • Studying the mechanisms of resistance to dBET6 and other PROTACs. [, , , , ]
  • Immunology:
    • Investigating the role of BRD4 in regulating the expression of immune checkpoint molecules like PD-L1. [, , , ]
    • Exploring its potential in combination with immunotherapy approaches. []

JQ1

  • Compound Description: JQ1 is a small-molecule inhibitor of BET bromodomains, including BRD4. It competitively binds to the bromodomain, preventing the recognition of acetylated lysine residues on histones and disrupting the formation of transcriptional complexes .
  • Relevance: Unlike dBET6, which induces degradation of BRD4, JQ1 acts as a competitive inhibitor of BRD4. Both compounds target the bromodomain of BRD4, but dBET6 utilizes the cellular degradation machinery to eliminate BRD4, while JQ1 simply blocks its function , .

dBET1

  • Compound Description: dBET1 is a first-generation BET degrader that induces proteasomal degradation of BET proteins, including BRD4 .

OTX-015

  • Compound Description: OTX-015 is a small-molecule inhibitor of BET bromodomains, including BRD2, BRD3, and BRD4 .
  • Relevance: Similar to JQ1, OTX-015 functions as a BET inhibitor, directly competing for bromodomain binding rather than inducing degradation like dBET6. Both compounds target BET proteins, but dBET6 demonstrates superior efficacy in suppressing MYC expression and inducing apoptosis in preclinical models compared to OTX-015 .

ABBV-075

  • Compound Description: ABBV-075 is a small molecule inhibitor of BET bromodomains, specifically BRD2, BRD3, and BRD4 .
  • Relevance: ABBV-075 acts similarly to JQ1 and OTX-015 by inhibiting BET bromodomains rather than degrading them like dBET6. dBET6 demonstrates greater potency compared to ABBV-075 in inhibiting cell proliferation and inducing apoptosis in lymphoma cell lines .
  • Compound Description: ARV-771 is a PROTAC degrader that targets BET proteins, including BRD4, for degradation via the VHL E3 ubiquitin ligase pathway .
  • Relevance: While both dBET6 and ARV-771 are PROTACs targeting BRD4 degradation, they employ different E3 ligases. dBET6 utilizes CRBN, while ARV-771 uses VHL , . This difference is significant as it may impact resistance mechanisms and potential combination therapies.

ARB-771

  • Compound Description: ARB-771 is a BET degrader that targets BRD4 for proteasomal degradation .
  • Relevance: ARB-771 and dBET6 share the same mechanism of action, inducing BRD4 degradation, but dBET6 exhibits greater potency in inhibiting cell proliferation and inducing apoptosis in MYC/BCL2-related lymphoma models compared to ARB-771 .

MZ-1

  • Compound Description: MZ-1 is a PROTAC degrader that targets BET proteins, including BRD4, for degradation through the VHL E3 ubiquitin ligase pathway .
  • Relevance: Similar to ARV-771, MZ-1 utilizes the VHL E3 ligase for BRD4 degradation, differentiating it from dBET6, which utilizes CRBN . This difference could result in distinct resistance mechanisms and responses to combination therapies.

Thal-SNS-032

  • Compound Description: Thal-SNS-032 is a PROTAC degrader that targets CDK9 for degradation via the CRBN E3 ligase pathway .

BI 894999

  • Compound Description: BI 894999 is a small-molecule inhibitor of BET bromodomains, including BRD4 .
  • Relevance: BI 894999, like JQ1 and OTX-015, acts as a competitive BET inhibitor, directly targeting the bromodomain, while dBET6 induces BRD4 degradation. Despite their different mechanisms, BI 894999 and dBET6 both demonstrate potential in overcoming resistance to KRAS inhibitors in pancreatic cancer models .

CFT-1297

  • Compound Description: CFT-1297 is a PROTAC degrader that targets BRD4 for degradation .

Properties

CAS Number

1950634-92-0

Product Name

dBET6

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide

Molecular Formula

C42H45ClN8O7S

Molecular Weight

841.4 g/mol

InChI

InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1

InChI Key

JGQPZPLJOBHHBK-UFXYQILXSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO

Synonyms

dBET6; d BET6; d-BET6

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.